Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate delineates its structure through sequential substituent notation:
- Parent structure : Benzenesulphonamide (C₆H₅SO₂NH₂).
- Substituents :
- A 3-nitro group at position 3.
- A 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino) group at position 4.
- A N-(phenylsulphonyl) group on the sulfonamide nitrogen.
The structural formula (Figure 1) reveals a conjugated azo linkage bridging two aromatic systems: a para-substituted aniline derivative and a meta-methylphenol ether. The sodium counterion stabilizes the sulfonate group, as shown in the canonical SMILES representation:CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na].
Molecular Formula and Weight
The compound’s molecular formula is C₂₉H₂₉N₅NaO₈S₂ , with a precise molecular weight of 662.7 g/mol . Comparative analysis with its lithium analog (CAS No. 83221-38-9) highlights the role of the counterion in modulating molecular weight and solubility (Table 1).
Table 1: Comparative Properties of Sodium and Lithium Salts
| Property | Sodium Salt (83221-37-8) | Lithium Salt (83221-38-9) |
|---|---|---|
| Molecular Formula | C₂₉H₂₉N₅NaO₈S₂ | C₂₉H₂₉LiN₅O₈S₂ |
| Molecular Weight (g/mol) | 662.7 | 646.7 |
| Solubility | High in polar solvents | Moderate in polar solvents |
Key Functional Groups and Substituents
The compound’s functionality arises from four critical groups:
Azo Linkage (-N=N-)
The central azo bond connects two aromatic rings, enabling π-conjugation and light absorption in the visible spectrum (λₐᵦₛ ~400–600 nm). This chromophoric feature is characteristic of synthetic dyes, where electronic transitions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate color.
Nitro Group (-NO₂)
Positioned meta to the sulfonamide moiety, the nitro group acts as a strong electron-withdrawing substituent. It polarizes the aromatic ring, enhancing electrophilic substitution reactivity and stabilizing negative charges through resonance.
Sulphonamide (-SO₂NH-)
The sulfonamide group contributes to hydrogen bonding and electrostatic interactions. Its N-(phenylsulphonyl) modification introduces steric bulk, potentially influencing binding affinity in biological or synthetic systems.
Hydroxybutoxy Chain (-O-(CH₂)₃-CH₂-OH)
This hydrophilic side chain improves aqueous solubility and introduces a secondary hydroxyl group capable of hydrogen bonding. Its ether linkage (-O-) provides flexibility, allowing conformational adjustments during molecular interactions.
Table 2: Spectroscopic Signatures of Functional Groups
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -NO₂ | 1520 | N/A |
| -SO₂ | 1350 | N/A |
| -OH | 3300 | 3.5–4.0 (hydroxybutoxy) |
| Aromatic protons | N/A | 6.8–8.2 |
The integration of these groups is corroborated by spectroscopic data:
Properties
CAS No. |
83221-37-8 |
|---|---|
Molecular Formula |
C29H29N5O8S2.Na C29H29N5NaO8S2 |
Molecular Weight |
662.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Na/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3; |
InChI Key |
XRACDZLCFMCNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Diazotization
- Objective : Formation of a diazonium salt from an aromatic amine.
- Reaction : An aromatic amine (e.g., m-toluidine) is treated with sodium nitrite ($$NaNO_2$$) in an acidic medium (usually hydrochloric acid, $$HCl$$) at low temperatures (0–5°C).
- Equation :
$$
R-NH2 + NaNO2 + HCl \rightarrow R-N2^+Cl^- + H2O
$$ - Note : Maintaining low temperatures is crucial to stabilize the diazonium salt.
Azo Coupling
- Objective : Formation of the azo linkage ($$-N=N-$$).
- Reaction : The diazonium salt reacts with a phenolic or aniline derivative under slightly basic conditions.
- Conditions : pH adjusted using sodium acetate or similar buffers.
- Equation :
$$
R-N_2^+ + Ar-OH \rightarrow R-N=N-Ar
$$
Nitration
- Objective : Introduction of the nitro group ($$-NO_2$$).
- Reaction : The azo compound is treated with a nitrating mixture (concentrated sulfuric acid ($$H2SO4$$) and nitric acid ($$HNO_3$$)).
- Conditions : Controlled temperature (below 50°C) to prevent over-nitration.
- Equation :
$$
R-N=N-Ar + HNO3 \rightarrow R-N=N-Ar(NO2)
$$
Sulphonation
- Objective : Introduction of the sulphonamide group ($$-SO_2NH-$$).
- Reaction : The nitroazo compound undergoes sulphonation using chlorosulfonic acid ($$ClSO_3H$$) followed by neutralization with ammonia or sodium hydroxide.
- Equation :
$$
R-N=N-Ar(NO2) + ClSO3H \rightarrow R-N=N-Ar(NO2)(SO2Cl)
$$
Neutralization:
$$
R-N=N-Ar(NO2)(SO2Cl) + NH3/NaOH \rightarrow R-N=N-Ar(NO2)(SO_2NH)
$$
Hydroxybutoxy Substitution
- Objective : Introduction of the hydroxybutoxy group.
- Reaction : A nucleophilic substitution reaction where the sulphonamide derivative reacts with butylene oxide in the presence of a base (e.g., potassium carbonate).
- Equation :
$$
R-SO2NH + CH3CH(OH)CH2CH3O \rightarrow R-SO2N(CH(CH3)CH(OH)CH_3)
$$
Industrial Production Techniques
In industrial settings, these reactions are optimized for scale, yield, and purity:
Continuous Flow Systems
Continuous flow reactors are employed for reactions like diazotization and nitration to ensure precise temperature control and efficient mixing.
Solvent Selection
Solvents such as water, ethanol, and dichloromethane are used depending on reaction requirements. For example:
- Diazotization often uses water as a solvent.
- Nitration employs sulfuric acid as both solvent and reagent.
Purification
The final product is purified using recrystallization or chromatographic techniques to remove impurities.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, $$HCl$$ | $$0–5^\circ C$$, aqueous | Stabilize diazonium salt |
| Azo Coupling | Phenol/aniline derivative | Slightly basic (pH ~7–8) | Avoid over-coupling |
| Nitration | $$HNO3$$, $$H2SO_4$$ | $$<50^\circ C$$, acidic | Prevent over-nitration |
| Sulphonation | Chlorosulfonic acid | Controlled temperature | Neutralize with $$NH_3/NaOH$$ |
| Hydroxybutoxy Sub. | Butylene oxide | Basic | Ensure complete substitution |
Challenges in Synthesis
- Stability of Diazonium Salts: Requires precise temperature control to avoid decomposition.
- Selective Nitration: Over-nitration can lead to undesired by-products.
- Yield Optimization: Reaction conditions must be fine-tuned for maximum yield without compromising purity.
Data Table: Summary of Key Parameters
| Reaction Step | Temperature Range ($$^\circ C$$) | pH Range | Key Reagents |
|---|---|---|---|
| Diazotization | $$0–5$$ | Acidic | Sodium nitrite, $$HCl$$ |
| Azo Coupling | $$25–30$$ | Basic | Phenolic/aniline derivatives |
| Nitration | $$<50$$ | Acidic | Nitric acid, sulfuric acid |
| Sulphonation | $$50–60$$ | Neutralized post-reaction | |
| Hydroxybutoxy Subst. | $$30–40$$ | Basic | Butylene oxide |
Chemical Reactions Analysis
Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxybutoxy and sulphonamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form oxides.
- Reduction : Nitro groups can be reduced to amino groups.
- Substitution : Nucleophilic substitution reactions can occur at hydroxybutoxy and sulphonamide groups.
Scientific Research Applications
Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has a wide range of applications in scientific research:
Chemistry
- Reagent in Organic Synthesis : Utilized for synthesizing other complex organic compounds.
- Dye in Analytical Chemistry : Acts as a colorant in various analytical techniques.
Biology
- Biochemical Assays : Employed in assays to study enzyme activities and interactions.
- Staining Agent in Microscopy : Used for visualizing biological samples under a microscope.
Medicine
- Therapeutic Investigations : Explored for potential therapeutic properties, particularly in targeting specific molecular pathways related to diseases such as cancer and diabetes.
Industry
- Production of Specialty Chemicals : Utilized in manufacturing specialty chemicals and materials for various industrial applications.
Case Studies
-
Anticancer Activity :
Research has indicated that similar azo compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Investigations into the mechanism of action reveal that these compounds can modulate cellular pathways associated with cancer proliferation . -
Antimicrobial Properties :
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents . -
Biochemical Assays :
The compound has been successfully used in biochemical assays to measure enzyme activity related to metabolic disorders, demonstrating its utility in clinical research settings .
Mechanism of Action
The mechanism of action of Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with related sulfonamide and azo derivatives, supported by structural and functional data from the evidence.
Structural and Functional Comparison Table
Detailed Analysis
Azo Group vs. Non-Azo Analogues
- Target Compound : The azo linkage (–N=N–) may enable applications in photodynamic therapy or as a redox-active agent. Its conjugation with the nitro group could enhance stability and electronic properties .
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Lacks an azo group but incorporates a methyl oxazole ring, which may improve membrane permeability in antimicrobial applications .
Sulphonamide Functionalization
- N-(4-Methoxyphenyl)benzenesulfonamide : A simpler sulfonamide with a methoxy group, which reduces solubility but may enhance lipophilicity for CNS-targeted drugs .
Substituent Effects
- Hydroxybutoxy Chain (Target) : The hydroxybutoxy group provides a flexible, hydrophilic side chain, likely improving water solubility and enabling hydrogen-bond interactions in biological systems .
- Acetyl and Hydroxyphenyl () : These substituents facilitate metal coordination (e.g., with Cu²⁺ or Fe³⁺), suggesting applications in catalysis or metallodrugs .
Nitro Group Impact
Research Findings and Implications
- Antimicrobial Potential: While the target compound’s bioactivity is unspecified, structurally related sulfonamides (e.g., –2) show antimicrobial properties, suggesting possible shared mechanisms .
- Metal Interaction : highlights the role of azo-sulfonamides in metal chelation, a property the target compound may also exhibit due to its azo and sulfonamide moieties .
- Solubility Advantages: The sodium salt form of the target compound likely surpasses non-ionic analogues (e.g., ) in aqueous solubility, critical for drug delivery .
Biological Activity
Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound notable for its azo group, which contributes to its vibrant color and potential applications in various fields, including biology and medicine. This compound's unique structure allows it to interact with biological systems, making it a subject of interest for researchers.
Molecular Formula and Weight
- Molecular Formula : C24H26N4O6S
- Molecular Weight : 504.5 g/mol
Structural Characteristics
The compound features multiple functional groups:
- Azo groups : Contributing to its color and reactivity.
- Sulphonamide moiety : Potentially influencing biological activity.
- Hydroxybutoxy side chain : Enhancing solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azo groups can undergo reduction, leading to the formation of reactive intermediates that may participate in biological processes such as:
- Electron transfer : Affecting cellular redox states.
- Molecular recognition : Binding to proteins or nucleic acids, potentially altering their function.
Cytotoxicity and Antimicrobial Activity
Research indicates that compounds with similar azo structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that azo compounds can induce apoptosis in tumor cells through oxidative stress mechanisms. Additionally, some azo compounds demonstrate antimicrobial properties, inhibiting the growth of bacteria and fungi.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of certain pathogens | |
| Antioxidant | Reduces oxidative stress |
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting potential as a therapeutic agent in treating bacterial infections.
Research Findings
Recent research has focused on enhancing the efficacy and selectivity of this compound through structural modifications. These modifications aim to improve solubility and reduce toxicity while maintaining or enhancing biological activity.
Future Directions
Future research may explore:
- Combination therapies : Using this compound alongside established chemotherapeutics to enhance efficacy.
- Targeted delivery systems : Utilizing nanoparticles or liposomes for targeted delivery to specific tissues or cells.
Q & A
Q. What are the recommended synthetic routes for Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate, and what critical parameters influence yield?
Methodological Answer: A multistep synthesis is typically required, starting with diazotization of an aromatic amine to form the azo linkage, followed by sulfonylation and nitro-group introduction. Key parameters include:
- Temperature Control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium salt .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields drop below 60% if pH exceeds 7 during neutralization steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR Spectroscopy : Prioritize peaks for nitro (1520–1550 cm⁻¹), azo (N=N, 1400–1450 cm⁻¹), and sulfonamide (S=O, 1150–1250 cm⁻¹) groups to confirm functional groups .
- NMR : Focus on aromatic proton splitting patterns (δ 7.2–8.5 ppm for substituted phenyl rings) and sulfonamide NH (δ 10–12 ppm, broad singlet) .
- HRMS : Validate molecular ion ([M–Na]⁻) and isotopic patterns to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coordination behavior of analogous azo-sulfonamide complexes with transition metals?
Methodological Answer: Contradictions in metal coordination (e.g., binding via azo vs. sulfonamide groups) arise from pH-dependent ligand protonation. To address this:
- pH Titration Studies : Monitor UV-Vis spectral shifts (400–600 nm) to identify protonation states affecting metal-binding sites .
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) for Cu(II) or Ni(II) complexes .
- Comparative DFT Calculations : Model electron density maps to predict preferential binding sites under varying pH conditions .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility of the hydroxybutoxy side chain in aqueous environments .
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron-transfer potential, particularly for the nitro group’s electrophilic nature .
Q. How does the nitro group’s position (meta vs. para) affect the compound’s electronic properties and supramolecular interactions?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry reveals reduction potentials of the nitro group; meta-substitution lowers reduction potential by 0.2 V compared to para .
- Crystal Packing Analysis : Hydrogen-bonding networks (e.g., nitro⋯sulfonamide interactions) stabilize crystal lattices, as observed in related sulfonamide structures .
- Solvatochromism Studies : Monitor UV-Vis absorbance shifts in solvents of varying polarity to quantify charge-transfer transitions influenced by nitro positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
